(4-Methoxyphenyl)(4-methylphenyl)methanamine

Übersicht

Beschreibung

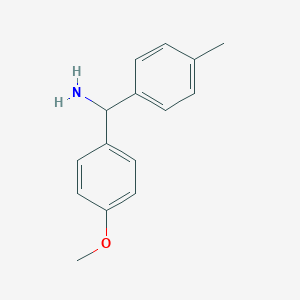

(4-Methoxyphenyl)(4-methylphenyl)methanamine is an organic compound with the molecular formula C15H17NO It is characterized by the presence of a methanamine group attached to a 4-methoxyphenyl and a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(4-methylphenyl)methanamine typically involves the reaction of 4-methoxybenzylamine with 4-methylbenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxyphenyl)(4-methylphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can further modify the methanamine group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antioxidant and Anticancer Activities

Recent studies have highlighted the antioxidant and anticancer properties of compounds related to (4-Methoxyphenyl)(4-methylphenyl)methanamine. For instance, derivatives featuring the 4-methoxyphenyl group have shown significant radical scavenging activity, outperforming traditional antioxidants like ascorbic acid in some assays . The anticancer efficacy was evaluated using MTT assays against various cancer cell lines, revealing that some derivatives exhibited higher cytotoxicity against glioblastoma and breast cancer cells .

2. Inhibitors of Cytochrome P450 Enzymes

The compound has been investigated for its potential as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. Modifications to the methoxy group on the phenyl ring have been shown to affect the activity of these inhibitors significantly. For example, the presence of a methoxy group enhances the selectivity and potency of certain compounds against specific cancer cell lines . This property is particularly valuable in developing targeted cancer therapies.

Synthetic Methodologies

1. Cross-Coupling Reactions

This compound has been utilized in various synthetic pathways, including cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds and are essential for synthesizing complex organic molecules. The compound's structure allows it to participate effectively in palladium-catalyzed cross-coupling reactions, showcasing its versatility as a building block in organic synthesis .

2. Prodrug Development

The compound has also been explored as a prodrug, where it undergoes metabolic conversion to release active pharmacological agents. This approach is beneficial for enhancing bioavailability and reducing toxicity associated with certain drugs. The methoxy group plays a critical role in modulating the pharmacokinetics of these prodrugs, making them more effective in clinical applications .

Material Science Applications

1. Organic Electronics

In material science, this compound derivatives have been investigated for their potential use in organic electronic devices. Their electron-donating properties make them suitable candidates for organic semiconductors and photovoltaic applications. Research indicates that these compounds can improve charge transport properties when incorporated into organic thin-film transistors .

Case Studies

Wirkmechanismus

The mechanism of action of (4-Methoxyphenyl)(4-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Methoxyphenyl)methanamine: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.

(4-Methylphenyl)methanamine: Lacks the 4-methoxyphenyl group, leading to variations in reactivity and applications.

4-Methoxyamphetamine: A related compound with a different substitution pattern on the aromatic ring, affecting its pharmacological profile.

Uniqueness

(4-Methoxyphenyl)(4-methylphenyl)methanamine is unique due to the presence of both 4-methoxyphenyl and 4-methylphenyl groups, which confer distinct chemical and biological properties. This dual substitution pattern allows for a wide range of reactions and applications, making it a versatile compound in scientific research and industrial applications.

Biologische Aktivität

(4-Methoxyphenyl)(4-methylphenyl)methanamine, also known by its chemical identifier 161110-74-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by the presence of both methoxy and methyl groups on phenyl rings, which may influence its interaction with biological systems. The molecular structure can be represented as follows:

Anticancer Potential

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various derivatives on cancer cell lines, including lung adenocarcinoma (A549) and colon adenocarcinoma (SW480) cells. The mechanism of action often involves inducing apoptosis and disrupting cell cycle progression .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 15 | Apoptosis induction |

| Compound B | SW480 | 20 | Cell cycle arrest |

| This compound | SW480 | TBD | TBD |

Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was assessed using standard assays such as DPPH and ABTS .

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of this compound suggest potential efficacy against various bacterial strains. A structure-activity relationship (SAR) study indicated that modifications at specific positions on the phenyl rings could enhance antimicrobial potency. For instance, the introduction of bulky lipophilic substituents was shown to correlate positively with increased activity against Staphylococcus aureus and Escherichia coli .

Case Study 1: In Vitro Anticancer Activity

A recent study focused on the synthesis of novel derivatives based on this compound and their evaluation against multiple cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, with some showing IC50 values lower than 10 µM in aggressive cancer types. These findings underscore the potential for developing new anticancer agents based on this scaffold .

Case Study 2: Antioxidant Efficacy

In a comparative study assessing the antioxidant capacity of various phenolic compounds, this compound demonstrated significant free radical scavenging activity, comparable to known antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at reducing oxidative stress-related damage .

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)-(4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11-3-5-12(6-4-11)15(16)13-7-9-14(17-2)10-8-13/h3-10,15H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFUKRBVHOUBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405670 | |

| Record name | (4-Methoxyphenyl)(4-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161110-74-3 | |

| Record name | (4-Methoxyphenyl)(4-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.